N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine
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Overview
Description
N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine: is a chemical compound with the molecular formula C9H16N2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a dimethylamino group and a propynyl group.
Biochemical Analysis
Cellular Effects
Related compounds have been shown to have neuroprotective effects .
Molecular Mechanism
It’s known that both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine typically involves the reaction of 1,3-dibromopropane with methylamine in the presence of a base such as sodium hydroxide (NaOH). The reaction mixture is stirred and maintained at a controlled temperature to facilitate the formation of the desired product. The reaction product is then purified through crystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has been studied for its activity as an enzyme inhibitor and its potential neuroprotective effects .
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The propynyl group in the compound’s structure is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
N,N-dimethyl-2-propyn-1-amine: Similar structure but lacks the pyrrolidine ring.
Dipropargylamine: Contains two propynyl groups instead of one.
Uniqueness: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to the presence of both a pyrrolidine ring and a propynyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-1-prop-2-ynylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-4-6-11-7-5-9(8-11)10(2)3/h1,9H,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONRTFVGJURQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339671-68-9 |
Source
|
Record name | N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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